molecular formula C16H20N2O2 B2524474 N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2179723-67-0

N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No.: B2524474
CAS No.: 2179723-67-0
M. Wt: 272.348
InChI Key: WIOTZVCQIQUWIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide typically involves the reaction of 1-benzoylpiperidine with prop-2-enamide under specific conditions. The process may include steps such as:

    Formation of 1-Benzoylpiperidine: This can be achieved by reacting piperidine with benzoyl chloride in the presence of a base such as triethylamine.

    Alkylation: The 1-benzoylpiperidine is then alkylated with a suitable alkylating agent to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide: Similar structure but with a benzamide group instead of a prop-2-enamide group.

    N-(1-Benzylpiperidin-4-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide: Contains a methoxyphenyl group, which may alter its chemical and biological properties.

Uniqueness

N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-12-13-8-10-18(11-9-13)16(20)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOTZVCQIQUWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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